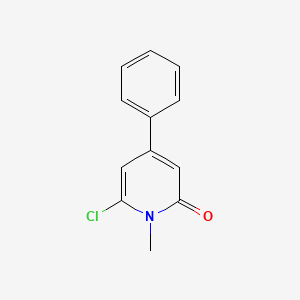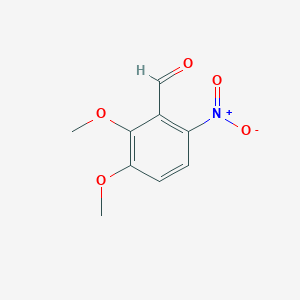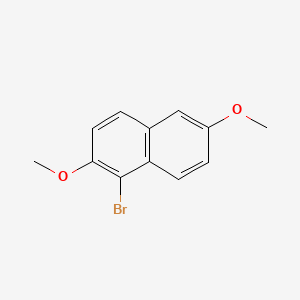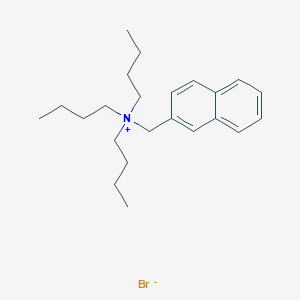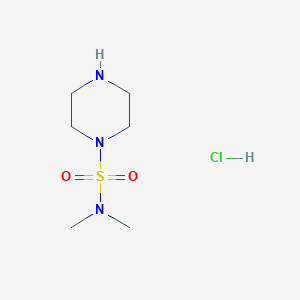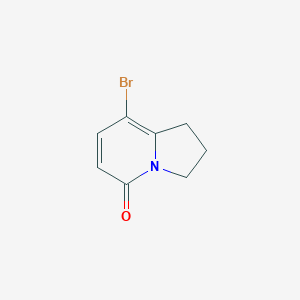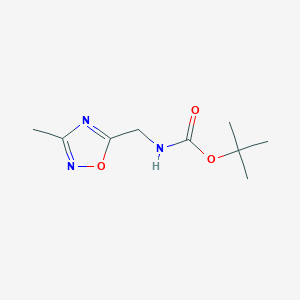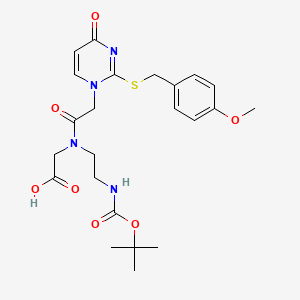![molecular formula C14H17N B3255339 1'H-spiro[cyclohexane-1,2'-quinoline] CAS No. 25337-81-9](/img/structure/B3255339.png)
1'H-spiro[cyclohexane-1,2'-quinoline]
Overview
Description
1’H-spiro[cyclohexane-1,2’-quinoline] is a spiro compound characterized by a unique structure where a cyclohexane ring is fused to a quinoline ring at a single carbon atom. This compound is part of a broader class of spiro compounds, which are known for their distinctive three-dimensional structures and significant biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’H-spiro[cyclohexane-1,2’-quinoline] typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of quinoline derivatives with cyclohexanone in the presence of a strong acid catalyst. This reaction proceeds through a series of steps, including nucleophilic addition and cyclization, to form the spiro compound .
Industrial Production Methods: Industrial production of 1’H-spiro[cyclohexane-1,2’-quinoline] often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted .
Chemical Reactions Analysis
Types of Reactions: 1’H-spiro[cyclohexane-1,2’-quinoline] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur on the quinoline ring under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration; bromine in acetic acid for bromination.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Nitroquinoline and bromoquinoline derivatives.
Scientific Research Applications
1’H-spiro[cyclohexane-1,2’-quinoline] has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spiro compounds and heterocycles.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties, making it a valuable lead compound in drug discovery.
Medicine: Its derivatives are being explored for potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of novel materials with unique properties, such as high thermal stability and specific optical characteristics
Mechanism of Action
The biological activity of 1’H-spiro[cyclohexane-1,2’-quinoline] is primarily attributed to its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting anticancer effects. The spiro structure also allows for unique interactions with biological macromolecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Spiroindole derivatives: Known for their anticancer and antimicrobial activities.
Spirooxindole derivatives: Exhibit a broad spectrum of biological activities, including antiviral and antidiabetic properties.
Spirocyclopropane derivatives: Used in the synthesis of various pharmaceuticals due to their unique structural features .
Uniqueness: 1’H-spiro[cyclohexane-1,2’-quinoline] stands out due to its specific spiro fusion of cyclohexane and quinoline rings, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its significant biological activities make it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
spiro[1H-quinoline-2,1'-cyclohexane] | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N/c1-4-9-14(10-5-1)11-8-12-6-2-3-7-13(12)15-14/h2-3,6-8,11,15H,1,4-5,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZSMEDFNMNQPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C=CC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


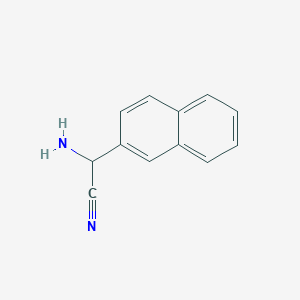
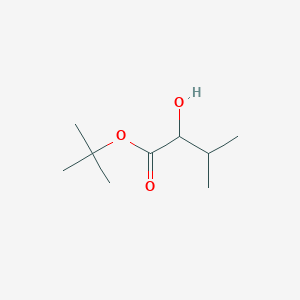
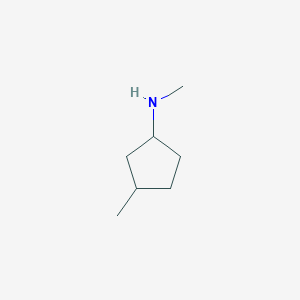
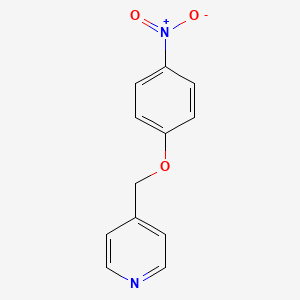
![2-[2-[(5-Cyanopyridin-2-yl)amino]ethyl]guanidine](/img/structure/B3255289.png)
